molecular formula C7H10N2O3S B14829922 N-(2-Amino-6-hydroxyphenyl)methanesulfonamide

N-(2-Amino-6-hydroxyphenyl)methanesulfonamide

Cat. No.: B14829922
M. Wt: 202.23 g/mol
InChI Key: XKBAMCDFVIRLMK-UHFFFAOYSA-N
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Description

N-(2-Amino-6-hydroxyphenyl)methanesulfonamide: is an organic compound with the molecular formula C7H10N2O3S and a molecular weight of 202.23 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a methanesulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23 g/mol

IUPAC Name

N-(2-amino-6-hydroxyphenyl)methanesulfonamide

InChI

InChI=1S/C7H10N2O3S/c1-13(11,12)9-7-5(8)3-2-4-6(7)10/h2-4,9-10H,8H2,1H3

InChI Key

XKBAMCDFVIRLMK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC=C1O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Amino-6-hydroxyphenyl)methanesulfonamide typically involves the reaction of 2-amino-6-hydroxybenzenesulfonamide with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(2-Amino-6-hydroxyphenyl)methanesulfonamide is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It is also used in the development of diagnostic assays .

Medicine: The compound has potential therapeutic applications due to its anti-inflammatory and antimicrobial properties. It is being investigated for its role in treating various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of N-(2-Amino-6-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: N-(2-Amino-6-hydroxyphenyl)methanesulfonamide is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

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